
7-氯异喹啉-1-甲醛
描述
科学研究应用
合成和生物活性
7-氯异喹啉-1-甲醛及其类似物已被广泛研究,因其在有机合成中作为构建块的能力而导致具有显著生物活性的化合物的产生。例如,氯喹啉衍生物显示出有希望的抗菌和抗氧化性能。新型7-氯喹啉衍生物的合成已经证明了它们作为抗菌剂对常见病原体如金黄色葡萄球菌和大肠杆菌的潜在作用,其中一些化合物显示出与标准抗生素相当的强效活性。此外,这些化合物表现出强大的抗氧化活性,暗示了它们在对抗与氧化应激相关的疾病中的用途 (Abdi et al., 2021)。
化学修饰和应用
使用氯喹啉甲醛对壳聚糖进行化学修饰突显了这些化合物在创造新型生物材料方面的潜力。通过合成壳聚糖席夫碱与氯喹啉甲醛,研究人员已经开发出具有增强抗菌性能的材料,对革兰氏阳性和革兰氏阴性细菌以及抗真菌活性均有作用。这些修饰的生物材料表现出比单独使用壳聚糖更高的活性,表明它们在医学和生物应用中的潜力 (Haj et al., 2020)。
分子对接和抗癌潜力
涉及氯喹啉衍生物的分子对接研究已经确定了抗癌治疗的潜在靶点。从氯喹啉甲醛衍生的化合物在结合与癌症相关的蛋白质方面显示出有希望的结果,暗示了它们作为癌症治疗药物的潜力。例如,杂环衍生物的对接分析表明这些化合物可能作为抑制癌症进展中特定酶的抑制剂,表明了癌症治疗的一种新方法 (Ghanei et al., 2016)。
缓蚀
包括氯喹啉甲醛在内的喹啉衍生物已被评估其缓蚀性能。研究表明这些化合物可以有效地抑制金属在酸性环境中的腐蚀,使它们在工业应用中具有价值。通过实验和理论方法探讨了它们缓蚀能力背后的机制,突显了氯喹啉衍生物的多方面实用性 (Lgaz et al., 2017)。
安全和危害
未来方向
Quinoline derivatives, including 7-Chloroisoquinoline-1-carbaldehyde, have shown potential in various fields, particularly in medicinal chemistry. They have been used in the synthesis of various biologically and pharmaceutically active compounds . Therefore, future research may focus on exploring their potential uses in medicine and other fields.
属性
IUPAC Name |
7-chloroisoquinoline-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZRSYWIYBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



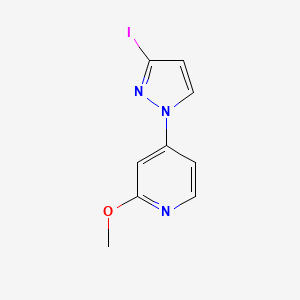
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
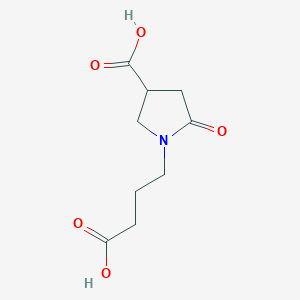
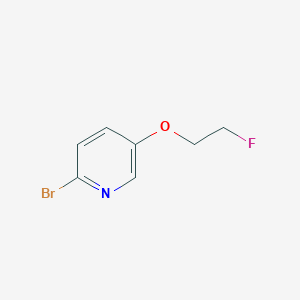

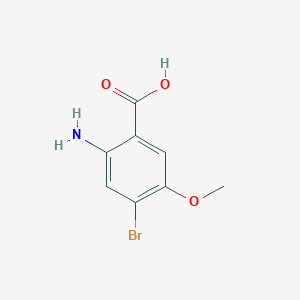
![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
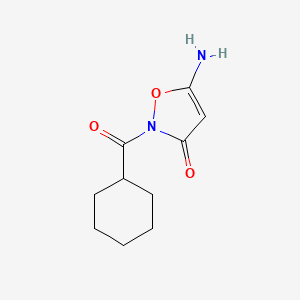

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
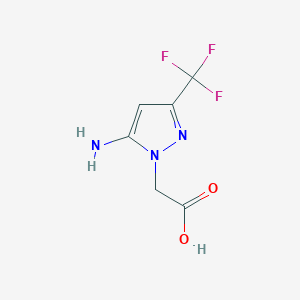
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)